(R)-3-Aminodihydrofuran-2,5-dione hydrochloride
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Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and taste if applicable.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties could include reactivity, flammability, and types of chemical reactions the compound can undergo.Scientific Research Applications
Anticancer Activity : A derivative of 3-amino-pyrrolidinedione-nitrogen mustard, closely related to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, showed marked antiproliferative effects on mouse Sarcoma 180 and was active against L1210 and P388 leukaemias. This derivative exhibited significant anticancer effects, although its acute toxicity involved focal liver cell necrosis (Naik, Ambaye, & Gokhale, 1987).
Bio-derived Furan Transformation : In a study focused on catalytic transformation, bio-derived furans were successfully converted into ketoacid, levulinic acid (LA), and diketones using water-soluble ruthenium catalysts. This process used compounds structurally similar to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, demonstrating the potential of such compounds in green chemistry applications (Gupta et al., 2015).
Molecular Structure Analysis : The molecular structure of 3,4-difluorofuran-2,5-dione, a compound related to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, was determined using electron diffraction and microwave spectroscopy. This study highlights the importance of structural analysis in understanding the properties of such compounds (Abdo et al., 1999).
Hydrogenation of Biomass-derived Compounds : The complex Ru(triphos)(CH3CN)32 was used as a catalyst for the hydrogenation of biomass-derived compounds, including 2,5-hexanedione and 2,5-dimethyl-furan. The study highlights the potential of such catalysts in the conversion of biomass-derived compounds into valuable products (Latifi et al., 2017).
Polymerization Applications : Alkyl-substituted morpholine-2,5-dione derivatives, which are structurally similar to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, were successfully polymerized via ring-opening polymerization. This study provides insights into the polymerization of such compounds and their potential applications in materials science (Dirauf et al., 2018).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are a good source of this information.
Future Directions
This involves understanding the current state of research on the compound and identifying potential future research directions. This could include potential applications, unresolved questions, or new methods of synthesis.
properties
IUPAC Name |
(3R)-3-aminooxolane-2,5-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H/t2-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOVTYLEICKQDF-HSHFZTNMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)OC1=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Aminodihydrofuran-2,5-dione hydrochloride |
Citations
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